N-Benzyl-3-chloro-2-methylaniline

Description

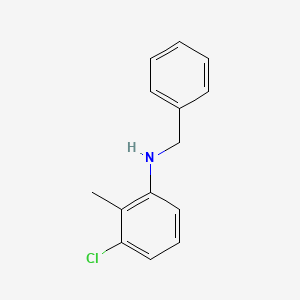

N-Benzyl-3-chloro-2-methylaniline is a substituted aniline derivative characterized by a benzyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a chlorine atom at the 3-position and a methyl group at the 2-position. Such derivatives are typically intermediates in pharmaceutical or agrochemical synthesis, where substituent positions and functional groups critically influence reactivity and biological activity .

Properties

CAS No. |

64460-54-4 |

|---|---|

Molecular Formula |

C14H14ClN |

Molecular Weight |

231.72 g/mol |

IUPAC Name |

N-benzyl-3-chloro-2-methylaniline |

InChI |

InChI=1S/C14H14ClN/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12/h2-9,16H,10H2,1H3 |

InChI Key |

SMOCFRUTUPDZTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-3-chloro-2-methylaniline can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-methylaniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall process .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-chloro-2-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are used in hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce N-oxides or other oxidized derivatives .

Scientific Research Applications

N-Benzyl-3-chloro-2-methylaniline has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-Benzyl-3-chloro-2-methylaniline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the benzyl, chlorine, and methyl groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Effects: Chloroaniline Isomers

The position of the chlorine atom on the aniline ring significantly impacts physicochemical properties. For instance:

- 2-Chloroaniline (CAS 95-51-2) and 4-chloroaniline (CAS 106-47-8) exhibit distinct electronic effects due to para vs. ortho substitution, influencing acidity (pKa) and nucleophilicity.

N-Substituent Variations

- 3-Chloro-2-methyl-N-(2-methylphenethyl)aniline (CAS 1040688-34-3): This compound shares the 3-chloro-2-methylaniline backbone but substitutes the benzyl group with a 2-methylphenethyl group. The phenethyl chain introduces increased steric bulk and lipophilicity compared to the benzyl group, which may enhance membrane permeability in biological systems but reduce solubility in polar solvents. Its molar mass (259.77 g/mol) is slightly higher than the benzyl analog’s estimated molar mass (~243.74 g/mol) .

- N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline (CAS 67402-49-7): This derivative features additional substituents (chloromethyl and methoxy groups) and an N-methyl group.

Functional Group Additions

Compounds like 2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4 (CAS 1219803-10-7) incorporate ethanol moieties, introducing hydrogen-bonding capacity and polarity absent in N-Benzyl-3-chloro-2-methylaniline. Such modifications are critical for tuning solubility and interaction with biological targets .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Hazard Class |

|---|---|---|---|---|---|

| This compound (Target) | - | C14H14ClN | ~243.74* | 3-Cl, 2-CH3, N-Benzyl | Not specified |

| 3-Chloro-2-methyl-N-(2-methylphenethyl)aniline | 1040688-34-3 | C16H18ClN | 259.77 | 3-Cl, 2-CH3, N-2-methylphenethyl | Irritant (Xi) |

| N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline | 67402-49-7 | C16H16Cl2NO | 333.21 | 2-Cl, 5-CH2Cl, 3-OCH3, N-Benzyl-N-CH3 | Not specified |

| 2-Chloroaniline | 95-51-2 | C6H6ClN | 127.57 | 2-Cl, Aniline | Toxic (EPA listed) |

*Estimated based on molecular formula.

Table 2: Substituent Effects on Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.